1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a benzofuran-2-yl moiety linked to a propan-2-yl group and a 2-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(10-14-11-13-6-2-5-9-17(13)26-14)23-18(25)24-16-8-4-3-7-15(16)19(20,21)22/h2-9,11-12H,10H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLRWFJVALOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through the cyclization of o-hydroxybenzaldehyde derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or ureas.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The trifluoromethyl group increases molecular weight compared to chloro analogs (328.8 vs. ~339 for trifluoromethyl derivatives) .
Urea Derivatives with Trifluoromethylphenyl Groups
Key Observations :
- Synthetic Yields : Thiazole-linked trifluoromethylphenyl ureas exhibit moderate yields (~52–55%), suggesting challenges in introducing trifluoromethyl groups during synthesis .
Physicochemical and Spectral Comparisons
Melting Points and Stability
- Compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points (e.g., 198–207°C for trifluoromethylphenyl-thiazole ureas) compared to benzofuran analogs, likely due to increased crystallinity .
- The benzofuran moiety may reduce melting points due to steric bulk, though data for the target compound are unavailable .
Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to a class of benzofuran derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Benzofuran derivatives have been shown to inhibit specific kinases and proteases, which play critical roles in cancer progression and other diseases .
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzofuran compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with mechanisms involving caspase activation and cell cycle arrest . The IC50 values for these compounds often fall within the micromolar range, indicating potent biological activity.
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial effects. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
Specific studies have focused on the inhibition of CYP26A1, an enzyme involved in retinoic acid metabolism. Compounds structurally related to our target have shown promising inhibitory activity, suggesting that this compound may share similar properties .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various benzofuran derivatives on human leukemia cell lines. The results indicated that modifications to the benzofuran structure significantly impacted cytotoxicity and apoptosis induction, with some derivatives achieving IC50 values as low as 0.12 µM against MCF-7 cells .
- Microbial Activity : Another investigation reported the antimicrobial properties of benzofuran compounds against Mycobacterium abscessus. The study highlighted that structural variations influenced the minimum inhibitory concentration (MIC), with some compounds exhibiting MIC values below 0.25 µg/mL .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
